molecular formula C14H15F3N4O2S B2593252 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole CAS No. 2097911-95-8

2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole

Cat. No.: B2593252
CAS No.: 2097911-95-8
M. Wt: 360.36
InChI Key: ISJPRKDLJIKTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole typically involves multiple steps. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. The trifluoromethyl group is often added using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole or pyrrolidine rings.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to more saturated derivatives.

Scientific Research Applications

2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the triazole and pyrrolidine rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole
  • 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-4H-1,2,3-triazole

Uniqueness

The unique combination of the trifluoromethyl group, pyrrolidine ring, and triazole ring in 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole provides it with distinct chemical properties. These include enhanced stability, specific binding affinities, and the ability to undergo a variety of chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-2-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S/c15-14(16,17)11-3-1-5-13(9-11)24(22,23)20-8-2-4-12(20)10-21-18-6-7-19-21/h1,3,5-7,9,12H,2,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJPRKDLJIKTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.